

Spectral Characterization Guide: 1-Cyclopropylethylamine Hydrochloride[1]

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Compound of Interest

Compound Name: *1-Cyclopropylethylamine hydrochloride*
CAS No.: *42390-64-7*
Cat. No.: *B1591356*

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CAS Number: 42390-64-7 (HCl Salt) | Free Base CAS: 1621-24-5 Formula: C

H

N

HCl Molecular Weight: 121.61 g/mol (Salt) | 85.15 g/mol (Free Base) IUPAC Name: 1-Cyclopropylethylamine hydrochloride

Experimental Protocols for Spectral Acquisition

To ensure data integrity and reproducibility, the following sample preparation protocols are recommended.

Nuclear Magnetic Resonance (NMR)[2][3][4]

- Solvent Selection: DMSO-d

is preferred over CDCl

for the hydrochloride salt to ensure complete solubility and to visualize the exchangeable ammonium protons (

). D

O may be used, but it will eliminate the ammonium signals due to deuterium exchange.

- Concentration: Prepare a solution of ~10–15 mg of sample in 0.6 mL of solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO: 2.50 ppm).

Mass Spectrometry (MS)[5][6]

- Method: Electrospray Ionization (ESI) in Positive Mode is standard for amine salts.
- Sample Prep: Dissolve 1 mg in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid. Direct infusion or LC-MS injection.

Infrared Spectroscopy (IR)[1][7][8]

- Method: Attenuated Total Reflectance (ATR) or KBr Pellet.
- Preparation: For KBr, mix 1-2 mg sample with 100 mg dry KBr; press into a transparent disc.

Nuclear Magnetic Resonance (NMR) Data[2][3][4][9][10]

The NMR spectrum of 1-Cyclopropylethylamine HCl is characterized by the distinct high-field signals of the cyclopropyl ring and the deshielding effect of the ammonium group on the alpha-methine proton.

H NMR Assignments (400 MHz, DMSO-d)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
8.10 – 8.40	Broad Singlet	3H		Ammonium protons (exchangeable). Visible in DMSO; absent in D ₂ O.
2.95 – 3.15	Multiplet	1H		Alpha-methine proton. Deshielded by the cationic nitrogen.
1.28 – 1.35	Doublet (Hz)	3H		Methyl group attached to the chiral center.
0.95 – 1.05	Multiplet	1H	Cyclopropyl	Methine proton on the cyclopropyl ring.
0.30 – 0.60	Multiplet	4H	Cyclopropyl	Methylene protons of the ring. High-field shift due to ring anisotropy.

C NMR Assignments (100 MHz, DMSO-d)

Shift (, ppm)	Assignment	Notes
52.5		Carbon alpha to the ammonium group.
18.8		Methyl carbon.
14.2	Cyclopropyl	Methine carbon on the ring.
3.8 / 4.5	Cyclopropyl	Methylene carbons (may appear as two distinct peaks due to diastereotopicity).

Mass Spectrometry (MS) Fragmentation[6][11][12]

In Mass Spectrometry, the hydrochloride salt dissociates, and the cation [M+H]

is detected. Under fragmentation conditions (EI or CID), the molecule undergoes characteristic alpha-cleavage.

Key MS Signals

- Molecular Ion [M+H]

:

86.1 (ESI Positive Mode)

- Base Peak (Fragment):

44.0

- Secondary Fragment:

70.0

Fragmentation Pathway Analysis

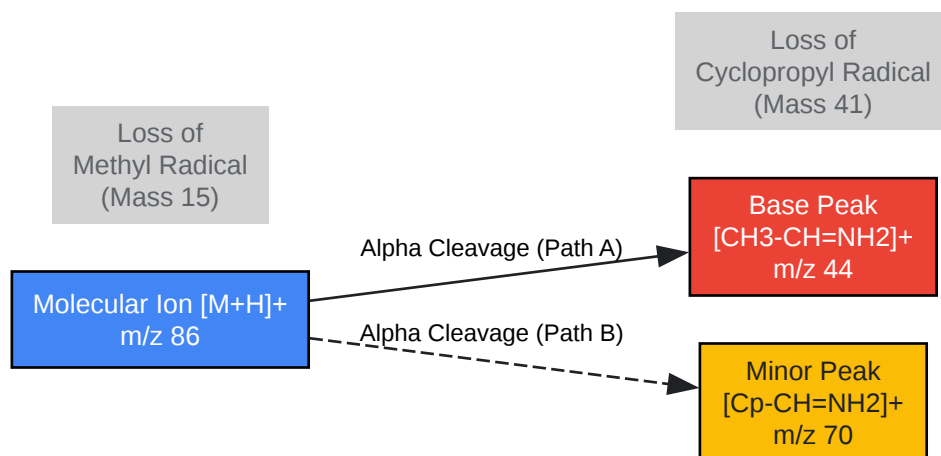
The primary fragmentation pathway is alpha-cleavage adjacent to the nitrogen atom. The bond between the alpha-carbon and the cyclopropyl ring is weaker or leads to a more stable neutral loss compared to the methyl loss.

- Path A (Dominant): Loss of the Cyclopropyl radical (Mass 41)

Formation of the ethylidene-ammonium ion (44).

- Path B (Minor): Loss of the Methyl radical (Mass 15)

Formation of the cyclopropyl-methaniminium ion (70).



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Figure 1: Proposed fragmentation pathway showing the dominance of the m/z 44 ion via alpha-cleavage.

Infrared Spectroscopy (IR)[1][7][8]

The IR spectrum confirms the presence of the amine salt and the cyclopropyl moiety.

Wavenumber (cm)	Vibration Mode	Functional Group
2800 – 3200	N–H Stretch (Broad)	Ammonium Salt ()
3010 – 3080	C–H Stretch	Cyclopropyl Ring (Characteristic high frequency)
2900 – 2980	C–H Stretch	Alkyl (Methyl/Methine)
1580 – 1620	N–H Bend	Ammonium Scissoring
1020 – 1050	Ring Deformation	Cyclopropane Ring Breathing

Synthesis Validation & Purity Context

When analyzing this compound for drug development:

- **Chiral Purity:** 1-Cyclopropylethylamine has a chiral center. The NMR data above represents the racemate or a pure enantiomer (spectra are identical in achiral environments). To determine enantiomeric excess (ee%), use Chiral HPLC or run NMR with a chiral shift reagent (e.g., Mosher's acid chloride derivative).
- **Salt Stoichiometry:** Elemental Analysis (CHN) or Ion Chromatography (IC) for Chloride content should be used to confirm the mono-hydrochloride stoichiometry (Theoretical Cl: ~29.1%).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16247869, **1-Cyclopropylethylamine hydrochloride**. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. Cyclopropanamine Fragmentation Patterns. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [\[Link\]\[1\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

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Sources

- 1. Cyclopropylamine [webbook.nist.gov]
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